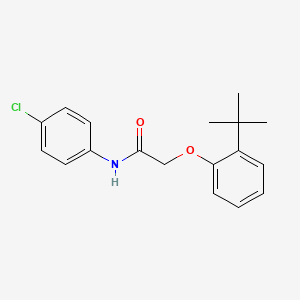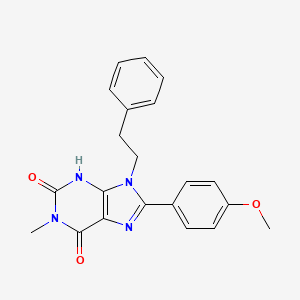![molecular formula C20H15NO4 B5594506 2-(2,5-dimethoxyphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5594506.png)
2-(2,5-dimethoxyphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,5-Dimethoxyphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione is a complex organic compound belonging to the class of isoquinoline derivatives Isoquinolines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-dimethoxyphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione can be achieved through several synthetic routes:
-
Pomeranz-Fritsch Reaction: : This classical method involves the cyclization of aromatic aldehydes with aminoacetals under acidic conditions. For this compound, the starting materials would include 2,5-dimethoxybenzaldehyde and an appropriate aminoacetal. The reaction typically requires strong acids like hydrochloric acid or sulfuric acid and elevated temperatures to facilitate cyclization .
-
Suzuki-Miyaura Coupling: : This modern approach involves the cross-coupling of boronic acids with halogenated isoquinoline derivatives. The reaction is catalyzed by palladium complexes and proceeds under mild conditions, making it suitable for synthesizing complex isoquinoline derivatives with high yields .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure scalability, cost-effectiveness, and environmental sustainability. The use of continuous flow reactors and green chemistry principles, such as solvent-free conditions or the use of water as a solvent, could be explored to enhance the efficiency and reduce the environmental impact of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-(2,5-Dimethoxyphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione undergoes various chemical reactions, including:
-
Oxidation: : The methoxy groups can be oxidized to form corresponding quinones under strong oxidative conditions using reagents like potassium permanganate or chromium trioxide.
-
Reduction: : The isoquinoline core can be reduced to tetrahydroisoquinoline derivatives using reducing agents such as lithium aluminum hydride or sodium borohydride.
-
Substitution: : Electrophilic aromatic substitution reactions can occur at the phenyl ring, allowing for the introduction of various substituents. Common reagents include halogens (chlorine, bromine) and nitrating agents (nitric acid).
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid), and sulfonating agents (sulfuric acid).
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Tetrahydroisoquinoline derivatives.
Substitution: Halogenated, nitrated, and sulfonated derivatives.
Scientific Research Applications
2-(2,5-Dimethoxyphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione has several scientific research applications:
-
Medicinal Chemistry: : This compound and its derivatives are studied for their potential as anti-cancer, anti-malarial, and anti-inflammatory agents due to their ability to interact with various biological targets .
-
Organic Synthesis: : It serves as a building block for the synthesis of more complex isoquinoline derivatives, which are valuable in the development of pharmaceuticals and agrochemicals .
-
Material Science: : The unique electronic properties of this compound make it a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of 2-(2,5-dimethoxyphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione involves its interaction with various molecular targets, including enzymes and receptors. The methoxy groups and the isoquinoline core play crucial roles in binding to these targets, modulating their activity. For instance, in anti-cancer applications, the compound may inhibit specific kinases or interfere with DNA replication processes, leading to cell cycle arrest and apoptosis .
Comparison with Similar Compounds
Similar Compounds
2-(2,5-Dimethoxyphenyl)-1H-isoquinoline: Lacks the benzo[d]isoquinoline core but shares the methoxy-substituted phenyl ring.
2-(2,5-Dimethoxyphenyl)-1H-benzo[d]isoquinoline: Similar structure but with different substitution patterns on the isoquinoline core.
Uniqueness
2-(2,5-Dimethoxyphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione is unique due to its specific substitution pattern and the presence of both methoxy groups and the benzoisoquinoline core. This combination imparts distinct electronic and steric properties, making it particularly valuable in medicinal chemistry and material science applications .
Properties
IUPAC Name |
2-(2,5-dimethoxyphenyl)benzo[de]isoquinoline-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15NO4/c1-24-13-9-10-17(25-2)16(11-13)21-19(22)14-7-3-5-12-6-4-8-15(18(12)14)20(21)23/h3-11H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYIVPCGUFLFMCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)N2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(2-ethylphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B5594427.png)
![1-(1H-indol-3-yl)-2-[(5-pyridin-4-yl-1H-1,2,4-triazol-3-yl)sulfanyl]ethanone](/img/structure/B5594449.png)
![4-[(dimethylamino)sulfonyl]-N-(4-methylphenyl)-2-thiophenecarboxamide](/img/structure/B5594450.png)
![dibenzo[b,d]furan-2,8-disulfonamide](/img/structure/B5594462.png)
![5-(1,3-dihydro-2H-isoindol-2-ylcarbonyl)-7-isopropyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5594471.png)
![N-[(E)-(3-methoxyphenyl)methylideneamino]-3-(4-methylpiperazin-1-yl)propanamide](/img/structure/B5594477.png)
![cis-4-({4-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}carbonyl)cyclohexanol](/img/structure/B5594487.png)

![N-[(3-FLUOROPHENYL)METHOXY]-2,4-DIMETHYL-3H-1,5-BENZODIAZEPIN-3-IMINE](/img/structure/B5594513.png)
![9-(2-methoxyethyl)-1-methyl-4-(9H-purin-6-yl)-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5594519.png)
![{(1R)-1-[(ethylthio)methyl]-2-[4-(1H-imidazol-2-yl)-1-piperidinyl]-2-oxoethyl}amine dihydrochloride](/img/structure/B5594527.png)

![N-[4-(N-METHYLACETAMIDO)PHENYL]MORPHOLINE-4-CARBOXAMIDE](/img/structure/B5594535.png)
![[(3R*,4R*)-1-[(2-ethoxypyridin-3-yl)carbonyl]-4-(piperidin-1-ylmethyl)pyrrolidin-3-yl]methanol](/img/structure/B5594542.png)
